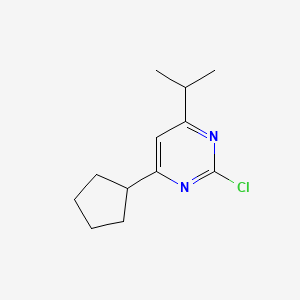

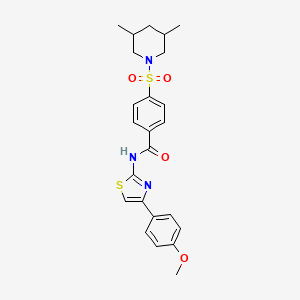

![molecular formula C18H12F2N4OS B2615309 3-(benzylthio)-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242863-76-8](/img/structure/B2615309.png)

3-(benzylthio)-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(benzylthio)-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” belongs to the class of organic compounds known as triazolopyrazines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrazine ring.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure containing a triazole ring fused to a pyrazine ring . The benzylthio and 3,4-difluorophenyl groups are likely attached at the 3 and 7 positions of the core structure, respectively.

Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. For instance, the benzylthio group could potentially undergo oxidation reactions, while the triazole ring could participate in various substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzylthio and 3,4-difluorophenyl groups could influence its lipophilicity, while the [1,2,4]triazolo[4,3-a]pyrazine core could contribute to its aromaticity .

Scientific Research Applications

Synthesis and Characterization

The compound 3-(benzylthio)-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one falls under the category of [1,2,4]triazolo[4,3-a]pyrazines, which are known for their diverse applications in medicinal chemistry due to their structural uniqueness and biological relevance. Research has shown the synthesis of related [1,2,4]triazolo[1,5-c]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives, indicating the compound's potential in generating novel heterocyclic frameworks with potential pharmacological properties (El-Agrody et al., 2001).

Antimicrobial Activity

Compounds within the [1,2,4]triazolo[4,3-a]pyrazine class have been studied for their antimicrobial activities. For instance, novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles integrated with benzofuran and pyrazole moieties demonstrated promising antimicrobial activities against both Gram-positive and Gram-negative bacterial strains (Idrees et al., 2019). This suggests that derivatives of this compound might also exhibit significant antimicrobial properties.

Anticonvulsant Activity

The anticonvulsant activities of related 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have been documented, with certain derivatives showing potent efficacy against maximal electroshock-induced seizures in rats. This highlights the potential of the this compound and its analogs in the development of new anticonvulsant agents (Kelley et al., 1995).

Enantioselective Synthesis

An example of the compound's application in enantioselective synthesis is the production of chiral intermediates for pharmaceuticals, such as sitagliptin, a drug used in diabetes treatment. Bioreduction processes using specific bacterial strains can yield chiral alcohols with high enantiomeric excess, demonstrating the compound's utility in the efficient synthesis of medically relevant products (Wei et al., 2016).

Luminescent Properties

Complexes incorporating pyridyltriazine and triazolopyridine chelation, related to the structural framework of this compound, exhibit luminescent properties. These characteristics can be explored in the development of optical materials and sensors, showcasing the versatility of the compound in material science applications (Das & Panda, 2006).

properties

IUPAC Name |

3-benzylsulfanyl-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N4OS/c19-14-7-6-13(10-15(14)20)23-8-9-24-16(17(23)25)21-22-18(24)26-11-12-4-2-1-3-5-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLLZNBFDVXONB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

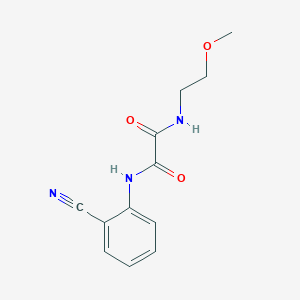

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2615226.png)

![5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2615229.png)

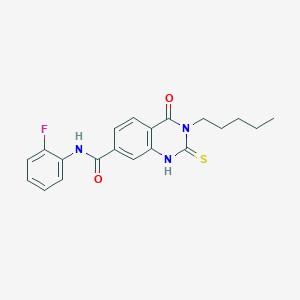

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2615230.png)

![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2615234.png)

![(4E)-4-{[(3,5-dichlorophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2615237.png)

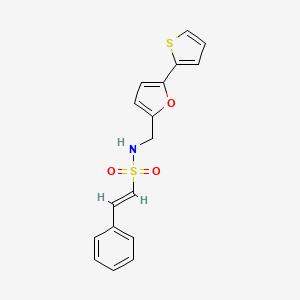

![2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride](/img/structure/B2615241.png)

![3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2615244.png)

![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2615249.png)